2-(4-methylpiperazin-1-yl)-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylpiperazin-1-yl)-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes both piperazine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Construction of the Pyrimidine Ring: This involves the cyclization of suitable precursors, often using reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine ring, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced piperazine or pyrimidine derivatives, and various substituted analogs.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It shows promise as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylpiperazin-1-yl)-2-pyridin-2-yl-quinoline
- (4-methylpiperazin-1-yl)-acetic acid
- 4-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine dihydrochloride
Uniqueness
Compared to these similar compounds, 2-(4-methylpiperazin-1-yl)-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one stands out due to its dual ring structure and the presence of both piperazine and pyrimidine moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H20N6OS |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H20N6OS/c1-11-3-4-16-15(17-11)23-10-12-9-13(22)19-14(18-12)21-7-5-20(2)6-8-21/h3-4,9H,5-8,10H2,1-2H3,(H,18,19,22) |
InChI Key |
QESKKJMUQVHERR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.